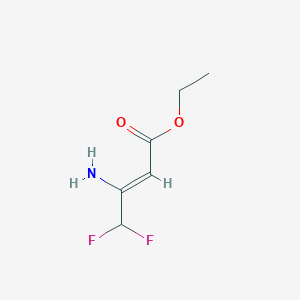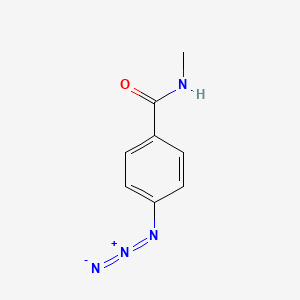
1-Tetracosanol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetracosanol, acetate, also known as tetracosyl acetate, is a long-chain fatty alcohol ester. It is derived from 1-tetracosanol, a fatty alcohol containing 24 carbon atoms, and acetic acid. This compound is commonly found in the epicuticular waxes of plants and is known for its waxy nature and low solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tetracosanol, acetate can be synthesized through the esterification of 1-tetracosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale esterification of 1-tetracosanol with acetic acid. The process may include the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetracosanol, acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-tetracosanol and acetic acid in the presence of a base or acid.
Oxidation: The alcohol group in 1-tetracosanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Hydrolysis: 1-Tetracosanol and acetic acid.
Oxidation: Tetracosanal (aldehyde) or tetracosanoic acid (carboxylic acid).
Reduction: 1-Tetracosanol.
Wissenschaftliche Forschungsanwendungen
1-Tetracosanol, acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in plant epicuticular waxes and its effects on plant physiology.
Medicine: Investigated for its potential cytoprotective effects and its use as a nutritional supplement.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy nature and stability.
Wirkmechanismus
The mechanism of action of 1-tetracosanol, acetate involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Octacosanol: A long-chain fatty alcohol with 28 carbon atoms, known for its use as a nutritional supplement.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, found in plant waxes.
1-Docosanol: A fatty alcohol with 22 carbon atoms, used in antiviral creams.
Uniqueness: 1-Tetracosanol, acetate is unique due to its specific chain length and ester functional group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Eigenschaften
IUPAC Name |
acetic acid;tetracosan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h25H,2-24H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWLOAEBBEREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90838859 |
Source


|
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-29-7 |
Source


|
| Record name | Acetic acid--tetracosan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90838859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)



![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)



